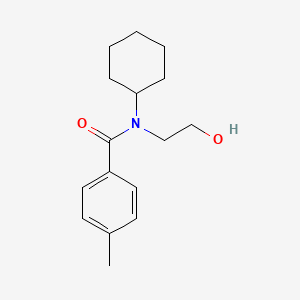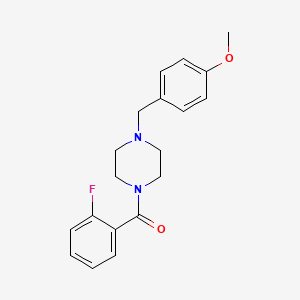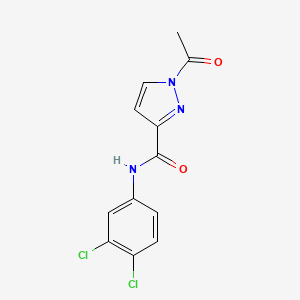
N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide, also known as CHEMBL14688, is a chemical compound that belongs to the class of amides. It has been widely studied for its potential applications in scientific research due to its unique chemical properties. In
作用機序
The mechanism of action of N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide is not fully understood. However, it has been suggested that it may act by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammation process, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects
N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide has been shown to exhibit a number of biochemical and physiological effects. It has been found to reduce the levels of cytokines, which are involved in the inflammatory response. In addition, it has been shown to decrease the levels of nitric oxide, which is a key mediator of inflammation. Furthermore, it has been found to increase the levels of antioxidant enzymes, which can help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and can be stored for extended periods of time without degradation. In addition, it has been found to be relatively non-toxic, which makes it a safe compound to use in lab experiments.
However, there are also some limitations associated with the use of N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide. One of the main limitations is its relatively low solubility in water, which can make it difficult to administer in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
Despite the limitations, N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide has shown great potential for future scientific research. One potential direction is to further investigate its anti-inflammatory and analgesic effects, and to explore its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Another potential direction is to study its antitumor and antiviral properties, and to explore its potential as a treatment for cancer and viral infections.
Conclusion
In conclusion, N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide is a chemical compound that has shown great potential for scientific research. Its unique chemical properties, including its anti-inflammatory, analgesic, antitumor, and antiviral effects, make it a promising candidate for future studies. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields of research.
合成法
The synthesis method of N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide involves the reaction of cyclohexylamine with 4-methylbenzoic acid, followed by the addition of 2-chloroethanol. The product is then purified through recrystallization to obtain the final compound. The yield of this method is around 70% and the purity can reach up to 99%.
科学的研究の応用
N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. In addition, it has been shown to possess antitumor and antiviral properties.
特性
IUPAC Name |
N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13-7-9-14(10-8-13)16(19)17(11-12-18)15-5-3-2-4-6-15/h7-10,15,18H,2-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUZLHVMQXCSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCO)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one](/img/structure/B5688349.png)
![1-{[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5688350.png)

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688370.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B5688385.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine](/img/structure/B5688394.png)

![8-[4-(dimethylamino)-5-methyl-2-pyrimidinyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688411.png)


![ethyl 4-{[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B5688445.png)
![3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-[(3R)-3-pyrrolidinyl]benzamide dihydrochloride](/img/structure/B5688449.png)
![(4aR*,8aR*)-2-[(1-propyl-1H-imidazol-2-yl)methyl]-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5688456.png)